Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate
Description
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate (CAS: 897399-75-6) is a pyridine-based acrylate ester with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . Its structure features a pyrrolidinyl group (a five-membered secondary amine ring) at the 6-position of the pyridine moiety and an ethyl ester group at the acrylate terminus. Key physical properties include a density of 1.147 g/cm³, a boiling point of 413.8°C, and a flash point of 204.1°C .
Properties
IUPAC Name |
ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSYRIPSIMQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695045 | |
| Record name | Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897399-75-6 | |
| Record name | Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridinyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897399-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of catalysts and controlled environments to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction could result in modified pyrrolidine structures .
Scientific Research Applications
Chemistry
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate serves as a reagent in various chemical reactions. Its applications include:
- Reagent in Organic Synthesis: It is utilized in synthesizing other complex organic compounds, particularly those involving pyridine and pyrrolidine structures.
- Polymerization Studies: The compound can act as a monomer or ligand in polymer chemistry, participating in free-radical polymerization processes to create novel materials .
Biology
In biological research, this compound has demonstrated several potential applications:
- Proteomics Research: this compound is noted for its role in proteomics, where it interacts with various proteins and enzymes, influencing cellular functions and signaling pathways .
- Biological Activity Studies: Preliminary studies suggest that it may exhibit biological activities that warrant further investigation into its therapeutic potential.
Medicine
While not currently approved for therapeutic use, ongoing research is exploring its potential applications:
- Drug Development: The compound's unique structure may contribute to the development of new pharmaceuticals targeting specific biological pathways or diseases. Research is focused on understanding its mechanism of action at the molecular level .
Industry
In industrial applications, this compound may be used in:
- Cosmetic Formulations: Its properties allow for potential use in cosmetic products as a stabilizer or active ingredient .
- Material Science: The compound's ability to participate in polymerization reactions makes it suitable for developing advanced materials with specific characteristics .
Case Studies and Research Findings
-
Proteomics Interaction Study:
A study highlighted the interaction of this compound with specific proteases, indicating its potential role in modulating protein activity within cellular environments. This interaction suggests avenues for therapeutic exploration. -
Polymer Development:
Research demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and stability. Such findings could lead to innovative applications in material science .
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s pyridine and pyrrolidine moieties play a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate are contextualized below against analogous pyridine-acrylate derivatives. Key differentiating factors include substituent groups, ester moieties, and synthetic yields (Table 1).
Table 1: Comparative Analysis of Pyridine-Acrylate Derivatives
Key Structural and Functional Comparisons
This contrasts with electron-withdrawing groups like trifluoromethyl (in ) or bromo (in ), which may enhance stability or reactivity . Amino groups (e.g., in ) increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the pyrrolidinyl substituent .
Ester Group Variations :
- Ethyl esters (target compound, ) generally exhibit higher lipophilicity than methyl esters (e.g., ), which could affect membrane permeability and metabolic stability .
Biological Relevance :
- Thioalkyl-substituted derivatives (e.g., ) demonstrate fungicidal activity, suggesting that the acrylate-pyridine scaffold is a viable pharmacophore. The pyrrolidinyl group’s role in bioactivity remains unexplored but warrants investigation .
Physical and Chemical Property Trends
- Boiling Points : The target compound’s high boiling point (413.8°C ) reflects strong intermolecular forces due to its polarizable pyrrolidinyl and acrylate groups. This exceeds the boiling points of simpler analogs like Ethyl 3-(pyridin-3-yl)acrylate .
- Lipophilicity : The trifluoromethyl derivative (logP uncalculated but inferred) is likely more lipophilic than the pyrrolidinyl-containing compound, which balances polarity (pyrrolidinyl) with hydrophobicity (ethyl ester) .
Biological Activity
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological mechanisms, effects, and research findings associated with this compound.
Overview of this compound
- Chemical Structure : The compound features a unique combination of pyridine, pyrrolidine, and acrylate moieties, contributing to its distinct chemical and biological properties.
- CAS Number : 897399-75-6
Target of Action
Currently, the specific biological targets of this compound remain largely unidentified. However, it is utilized in proteomics research, suggesting interactions with various biomolecules such as proteins and enzymes .
Mode of Action
While detailed mechanisms are not fully elucidated, preliminary studies indicate that the compound may influence cellular processes through:
- Enzyme Interaction : It has been shown to interact with proteases, which are crucial for protein metabolism.
- Cell Signaling Modulation : The compound potentially alters cell signaling pathways and gene expression, impacting cellular metabolism.
Cellular Effects
This compound exhibits significant effects on various cell types. Notable observations include:
- Influence on Cell Function : The compound modulates cellular functions by altering gene expression and metabolic pathways.
- Dose-Dependent Responses : Research indicates that the physiological effects vary with dosage; lower doses may have minimal effects while higher doses can lead to pronounced physiological changes in animal models.
The compound is involved in several biochemical reactions:
- Metabolic Pathways : It interacts with enzymes and cofactors that regulate its metabolism.
- Transport and Distribution : Its distribution within cells is mediated by various transporters, influencing its activity and effectiveness.
Case Studies
Recent studies have explored the antiproliferative properties of related compounds, providing insight into potential therapeutic applications:
- A study on benzo[b]furan derivatives demonstrated that structural modifications significantly affect antiproliferative potency. While not directly related to this compound, these findings suggest that similar structural features may confer biological activity .
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound shares characteristics with:
- Pyrrolidine Derivatives : These compounds exhibit comparable biological activities.
- Pyridine Derivatives : Similar chemical properties and reactivity profiles are noted among pyridine-based compounds.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antiproliferative | Potential effects on cancer cell lines observed through structural analogs. |
| Enzyme Interaction | Interacts with proteases, influencing protein metabolism. |
| Cell Signaling | Modulates signaling pathways affecting gene expression and metabolism. |
Q & A
Q. What are the common synthetic routes for Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Condensation of 3-pyridinecarboxaldehyde with triethyl phosphonoacetate under Wittig-Horner reaction conditions. This method typically requires anhydrous solvents (e.g., THF or DMF) and a base (e.g., NaH) to generate the ylide intermediate .
- Route 2 : Cross-coupling of 3-bromopyridine derivatives with ethyl acrylate via palladium-catalyzed Heck reactions. Catalysts like Pd(OAc)₂ and ligands such as PPh₃ are commonly used, with yields influenced by temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) .
Additional methods include condensation reactions involving pyridinyl aldehydes and active esters (e.g., ethyl benzoylcetate), refluxed in ethanol with acetic acid as a catalyst, followed by purification via flash chromatography .
Q. What characterization techniques are recommended for verifying the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the acrylate double bond (δ ~6.3–7.5 ppm for vinyl protons) and pyrrolidinyl/pyridyl substituents. Coupling constants (e.g., J = 16 Hz for trans-acrylate) validate stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, especially when synthesizing derivatives with polar functional groups. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., m/z 246.30 for C₁₄H₁₈N₂O₂) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition observed near 204°C (flash point) .
Q. What are the key physical properties influencing laboratory handling and storage?
- Methodological Answer :
- Boiling Point : 413.8°C at 760 mmHg necessitates vacuum distillation for purification .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Storage under inert atmosphere (N₂/Ar) is advised to prevent hydrolysis of the ester group .
- Hygroscopicity : Low (steam pressure: 4.67×10⁻⁷ mmHg at 25°C), reducing the need for desiccants during short-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized for the condensation of pyridinyl aldehydes with active esters?
- Methodological Answer : Key variables include:
- Solvent Choice : Ethanol or methanol improves solubility of intermediates, while DMF accelerates reactivity but complicates purification .
- Catalyst Loading : Acetic acid (1–5 mol%) or molecular sieves (e.g., Drierite) enhance yields by absorbing water and shifting equilibrium .
- Reaction Time : Prolonged reflux (24–48 hours) ensures completion, monitored via TLC (e.g., CH₂Cl₂/EtOAc 8:2). Incomplete reactions may require column chromatography (silica gel, hexane/EtOAc gradients) .
Q. What strategies resolve discrepancies between experimental spectral data and computational predictions?
- Methodological Answer :
- Validation via Alternative Synthesis : Reproduce the compound using a different route (e.g., Heck coupling instead of Wittig) to isolate stereochemical or purity artifacts .
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) to identify conformational mismatches .
- Isotopic Labeling : Use ¹³C-labeled starting materials to track unexpected couplings or signal splitting in NMR .
Q. How can catalytic systems improve esterification efficiency in derivatives of this compound?
- Methodological Answer :
- Heterogeneous Catalysts : TiO₂ or zeolites enable selective esterification/dehydration under mild conditions (e.g., 60–80°C), minimizing side reactions like acrylate polymerization .
- Continuous Flow Systems : Implement riser reactors for in situ catalyst regeneration, particularly when carbon deposition occurs during prolonged use .
- Biocatalysts : Lipases (e.g., Candida antarctica) in non-aqueous media can achieve enantioselective esterification, though substrate compatibility with pyridinyl groups requires screening .
Q. What experimental design principles apply to synthesizing analogues with modified pyridinyl substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CN, -F) at the pyridine 6-position to enhance electrophilicity for nucleophilic substitutions .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxylated pyridines to prevent undesired side reactions during acrylate formation .
- Parallel Synthesis : Employ robotic liquid handlers to test diverse aldehydes (e.g., 5-fluoro-6-aminopyridinyl) in combinatorial libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
